molecular formula C13H12ClNO2 B14017666 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine

Cat. No.: B14017666
M. Wt: 249.69 g/mol
InChI Key: KXOHRCATQVIWCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 3,4-dimethoxyphenyl group at position 4 (Figure 1). This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacological properties such as kinase inhibition . Synthetically, it is often prepared via nucleophilic aromatic substitution or cross-coupling reactions involving halogenated pyridine precursors and substituted phenylboronic acids .

Molecular Formula: C₁₃H₁₁ClNO₂ Molecular Weight: 256.69 g/mol (calculated) Key Features:

  • The chlorine atom at position 2 introduces electron-withdrawing effects, modulating the pyridine ring’s electronic properties.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-15-13(14)8-10/h3-8H,1-2H3

InChI Key

KXOHRCATQVIWCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine

The preparation of this compound typically involves two main approaches:

The choice of method depends on the availability of starting materials, desired purity, and scalability.

Halogenation-Based Synthesis

One classical approach involves the selective chlorination at the 2-position of a 4-(3,4-dimethoxyphenyl)pyridine precursor. This can be achieved by electrophilic chlorination reagents under controlled conditions.

  • Reagents and Conditions: Chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS) in the presence of catalysts or under heating.
  • Mechanism: Electrophilic substitution at the 2-position of the pyridine ring facilitated by the directing effect of the 4-(3,4-dimethoxyphenyl) substituent.
  • Yields and Purity: Moderate to high yields (50-85%) with purification by recrystallization or chromatography.

However, this method requires careful control to avoid over-chlorination or side reactions.

Cross-Coupling Methods (Suzuki, Stille, Negishi)

Modern synthetic protocols favor palladium-catalyzed cross-coupling reactions between 2-chloropyridine derivatives and arylboronic acids or stannanes bearing the 3,4-dimethoxyphenyl moiety.

  • Typical Reaction:

    $$
    \text{2-Chloropyridine} + \text{3,4-Dimethoxyphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
    $$

  • Catalysts: Pd(PPh3)4, Pd(OAc)2 with phosphine ligands

  • Bases: K2CO3, NaOH, Cs2CO3
  • Solvents: Toluene, DMF, dioxane, or water-organic mixtures
  • Temperature: 80-120 °C
  • Yields: Generally high (70-95%)
  • Advantages: High selectivity, mild conditions, tolerance to functional groups

This method is preferred for its operational simplicity and scalability.

Patent-Described Preparation of Related Pyridine Derivatives

A Chinese patent (CN1467206A) describes a three-step preparation of 2-chloro-4,6-dimethoxypyrimidine, involving salt formation, cyanamide reaction, and condensation, using composite solvents and catalysts to achieve high purity and yield. Although this patent focuses on pyrimidines, the methodology and solvent systems may inform the preparation of related chlorinated pyridine derivatives with methoxy substituents.

Data Tables Summarizing Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages References
Electrophilic Chlorination POCl3, SOCl2, or NCS; heating; solvent (e.g., CHCl3) 50-85 Simple, direct halogenation Risk of over-chlorination General literature
Pd-Catalyzed Cross-Coupling 2-Chloropyridine + 3,4-dimethoxyphenylboronic acid; Pd catalyst; base; 80-120 °C 70-95 High selectivity, mild conditions Requires Pd catalyst, cost General literature
Multi-Component Bicyclization Aryl glyoxals, amines, cyclohexane-1,3-diones; microwave-assisted 61-82 Access to complex polycycles Complex reaction setup
Patent Method (Related) Salt formation, cyanamide reaction, condensation; composite solvents High High purity, scalable Specific to pyrimidines

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) in water or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.

Major Products

    Nucleophilic Substitution: Corresponding amines, thiols, or ethers.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-chloro-4-(3,4-dimethoxyphenyl)pyridine, differing primarily in substituent type, position, or additional functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound Cl (position 2), 3,4-dimethoxyphenyl (position 4) C₁₃H₁₁ClNO₂ 256.69 Not reported
2-Chloro-4-(3-nitrophenyl)pyridine Cl (position 2), 3-nitrophenyl (position 4) C₁₁H₆ClN₂O₂ 247.63 268–270
2-Chloro-4-(4-bromophenyl)pyridine Cl (position 2), 4-bromophenyl (position 4) C₁₁H₇BrClN 282.54 275–277
2-Chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine Cl (position 2), 3-nitro, 3,4-dimethoxyphenyl (position 4) C₁₃H₁₀ClN₂O₄ 301.68 182–184
4-(3,4-Dimethoxyphenyl)-2,6-dipyridin-2-ylpyridine 3,4-dimethoxyphenyl (position 4), dipyridyl substituents C₂₄H₂₀N₄O₂ 408.45 Not reported

Physicochemical Properties

  • Melting Points : Chloro- and nitro-substituted pyridines (e.g., 2-chloro-4-(3-nitrophenyl)pyridine) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (dipole-dipole, van der Waals) compared to methoxy-substituted analogs .
  • Solubility : The 3,4-dimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated derivatives, which are more lipophilic .
  • Electronic Effects : Nitro groups (electron-withdrawing) reduce electron density on the pyridine ring, while methoxy groups (electron-donating) increase it, influencing reactivity in further functionalization .

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